molecular formula C6H10FN3 B13169715 1-(2-Fluoro-ethyl)-5-methyl-1H-pyrazol-3-ylamine

1-(2-Fluoro-ethyl)-5-methyl-1H-pyrazol-3-ylamine

Cat. No.: B13169715
M. Wt: 143.16 g/mol
InChI Key: HEUWLTRHQYCDCB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-ethyl)-5-methyl-1H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a fluoroethyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-ethyl)-5-methyl-1H-pyrazol-3-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluoroethylamine and 5-methyl-1H-pyrazole.

    Reaction: The 2-fluoroethylamine is reacted with 5-methyl-1H-pyrazole under controlled conditions to form the desired product. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-ethyl)-5-methyl-1H-pyrazol-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(2-Fluoro-ethyl)-5-methyl-1H-pyrazol-3-ylamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-ethyl)-5-methyl-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The fluoroethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethylamine: A simpler compound with similar functional groups.

    5-Methyl-1H-pyrazole: The parent pyrazole compound without the fluoroethyl group.

    1-(2-Fluoroethyl)-1H-pyrazole: A related compound with a different substitution pattern.

Uniqueness

1-(2-Fluoro-ethyl)-5-methyl-1H-pyrazol-3-ylamine is unique due to the combination of the fluoroethyl and methyl groups on the pyrazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10FN3

Molecular Weight

143.16 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C6H10FN3/c1-5-4-6(8)9-10(5)3-2-7/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

HEUWLTRHQYCDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCF)N

Origin of Product

United States

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